Cas no 136-80-1 (Ethanol, 2-[(2-methylphenyl)amino]-)
![Ethanol, 2-[(2-methylphenyl)amino]- structure](https://ja.kuujia.com/scimg/cas/136-80-1x500.png)
Ethanol, 2-[(2-methylphenyl)amino]- 化学的及び物理的性質
名前と識別子
-
- 2-(o-Tolylamino)ethanol
- 2-(2-methylanilino)ethanol
- 2-[(2-methylphenyl)amino]Ethanol
- 2-o-Tolylamino-ethanol
- Ethanol,2-[(2-methylphenyl)amino]-
- N-(2-Hydroxyethyl)-2-methylaniline
- 2-o-Toluidino-aethanol
- Emery 5711
- ETHANOL,2-TOLUIDINO
- o-Toluidino ethanol
- o-Tolyl ethanolamine
- NSC 2152
- 2-toluidino-ethano
- TIMTEC-BB SBB007819
- 2-o-toluidinoethanol
- Ethanol, 2-toluidino-
- emery5711
- o-tolylethanolamine
- 2-o-Tolylaminoethanol
- 2-(o-Toluidino)ethanol
- N-(2-Hydroxyethyl)-o-toluidine
- Ethanol, 2-[(2-methylphenyl)amino]-
- Ethanol, 2-o-toluidino-
- N-beta-Hydroxyethyl-o-toluidine
- N-beta-Hydroxyethyl-o-toluidino-
- N-(o-Tolyl)ethanolamine
- Ethanol, 2-((2-methylphenyl)amino)-
- 3,5-Dinitro-4-phenoxybenzoicacid
- AMY20579
- N-.beta.-Hydroxyethyl-o-toluidine
- DTXSID5059664
- 2-((2-METHYLPHENYL)AMINO)ETHANOL
- A886634
- 2-(2-Toluidino)ethanol #
- 136-80-1
- 2-[(2-methylphenyl)amino]ethan-1-ol
- MFCD00083105
- DHZZPKMVVSTYLF-UHFFFAOYSA-N
- NS00021629
- 4-12-00-01750 (Beilstein Handbook Reference)
- SY012279
- AKOS000258864
- NSC-2152
- EINECS 205-260-0
- NSC2152
- SCHEMBL56497
- CS-0152948
- FT-0629145
- WLN: Q2MR B1
- UNII-5ZU21R1XXN
- 5ZU21R1XXN
- BRN 1210606
- AS-31207
- aniline, N-(2-hydroxyethyl)-o-methyl-
- aniline, N-(2-hydroxy)ethyl-2-methyl-
-
- MDL: MFCD00083105
- インチ: 1S/C9H13NO/c1-8-4-2-3-5-9(8)10-6-7-11/h2-5,10-11H,6-7H2,1H3
- InChIKey: DHZZPKMVVSTYLF-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C([H])([H])N([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H]
- BRN: 1210606
計算された属性
- 精确分子量: 151.10000
- 同位素质量: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.0962 g/cm3 (20 ºC)
- Boiling Point: 273.23°C (rough estimate)
- Refractive Index: 1.5707 (589.3 nm 25 ºC)
- Solubility: Slightly soluble (9.5 g/l) (25 º C),
- PSA: 32.26000
- LogP: 1.47220
Ethanol, 2-[(2-methylphenyl)amino]- Security Information
Ethanol, 2-[(2-methylphenyl)amino]- 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
Ethanol, 2-[(2-methylphenyl)amino]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD0484645-250mg |
N-(2-Hydroxyethyl)-2-methylaniline |
136-80-1 | 95% | 250mg |
RMB 152.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X29125-250mg |
N-(2-Hydroxyethyl)-2-methylaniline |
136-80-1 | 95% | 250mg |
¥221.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP790-200mg |
Ethanol, 2-[(2-methylphenyl)amino]- |
136-80-1 | 95+% | 200mg |
156.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP790-250mg |
Ethanol, 2-[(2-methylphenyl)amino]- |
136-80-1 | 95+% | 250mg |
551CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP790-1g |
Ethanol, 2-[(2-methylphenyl)amino]- |
136-80-1 | 95+% | 1g |
548.0CNY | 2021-07-13 | |
abcr | AB316389-25g |
2-(O-Tolylamino)ethanol, 95%; . |
136-80-1 | 95% | 25g |
€462.90 | 2025-02-17 | |
Aaron | AR009E1A-100mg |
2-(o-Tolylamino)ethanol |
136-80-1 | 95% | 100mg |
$26.00 | 2025-01-23 | |
Aaron | AR009E1A-1g |
2-(o-Tolylamino)ethanol |
136-80-1 | 95% | 1g |
$63.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8150-1g |
2-[(2-methylphenyl)amino]ethan-1-ol |
136-80-1 | 95% | 1g |
¥435.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8150-100mg |
2-[(2-methylphenyl)amino]ethan-1-ol |
136-80-1 | 95% | 100mg |
¥138.0 | 2024-04-24 |
Ethanol, 2-[(2-methylphenyl)amino]- 関連文献
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Andreas C. M?ller,Richard H. Heyn,Richard Blom,Ole Swang,Carl Henrik G?rbitz,Jürgen Kopf Dalton Trans. 2004 1578
-
2. Heterocyclic prostaglandin analogues. Part 3. The relationship of configuration to biological activity for some hydantoin prostaglandin analoguesMichael A. Brockwell,A. Gordon Caldwell,Norman Whittaker,Michael J. Begley J. Chem. Soc. Perkin Trans. 1 1981 706
-
Xiang Shi,Shufeng Wang,Wenxiang He,Yangdong Wang RSC Adv. 2023 13 4211
-
4. Synthesis and co-ordination chemistry of 1-(2′,2″-bipyridyl-6′-ylmethyl)-1,4,7-triazacyclononane, a penta-azamacrocycle based on a triazamacrocycle with a single pendent co-ordinating bipyridyl groupNathaniel W. Alcock,Fiona McLaren,Peter Moore,Graham A. Pike,S. Mark Roe J. Chem. Soc. Chem. Commun. 1989 629
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Junaid Iqbal,Anisa Andleeb,Hajra Ashraf,Bisma Meer,Azra Mehmood,Hasnain Jan,Gouhar Zaman,Muhammad Nadeem,Samantha Drouet,Hina Fazal,Nathalie Giglioli-Guivarc'h,Christophe Hano,Bilal Haider Abbasi RSC Adv. 2022 12 14069
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8. 220. The equilibria between mixtures of carbon monoxide and carbon dioxide at various pressures in contact with steels of different carbon concentrations at 750—1150°Arthur Bramley,Harry Dennis Lord J. Chem. Soc. 1932 1641
Ethanol, 2-[(2-methylphenyl)amino]-に関する追加情報
Ethanol, 2-[(2-methylphenyl)amino]- and CAS No. 136-80-1: A Comprehensive Overview
Ethanol, 2-[(2-methylphenyl)amino]-, is a significant compound in the realm of chemical and pharmaceutical research, with the CAS number 136-80-1 serving as its unique identifier. This compound, featuring a benzylic amine moiety and an ethyl group, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The structural uniqueness of this molecule makes it a subject of interest for researchers exploring novel pharmacophores and intermediates.
The CAS number 136-80-1 is a critical reference for chemists and pharmacologists, ensuring precise identification and differentiation from other chemical entities. This numbering system, maintained by the Chemical Abstracts Service, provides a standardized way to categorize and communicate chemical substances. Ethanol, 2-[(2-methylphenyl)amino]-, falls under this classification, highlighting its importance in the chemical database.
In recent years, the pharmaceutical industry has seen a surge in the development of drugs targeting neurological disorders. The amine functional group in Ethanol, 2-[(2-methylphenyl)amino]-, makes it a promising candidate for such applications. Studies have shown that amine-containing compounds can interact with various biological targets, including enzymes and receptors involved in neurotransmission. The presence of a methylphenyl ring further enhances its potential by providing a hydrophobic anchor that can improve binding affinity to biological targets.
One of the most intriguing aspects of Ethanol, 2-[(2-methylphenyl)amino]-, is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the ethyl group can lead to variations in solubility and metabolic stability, which are crucial factors in drug development. The benzylic amine moiety also offers opportunities for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
The synthesis of Ethanol, 2-[(2-methylphenyl)amino]-, typically involves multi-step organic reactions that require careful optimization. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly employed to achieve high yields and purity. The process often begins with the preparation of the methylphenylamine precursor, which is then coupled with ethanol derivatives under controlled conditions. Recent advancements in green chemistry have also influenced these synthetic routes, emphasizing sustainability and reducing hazardous byproducts.
From a computational chemistry perspective, Ethanol, 2-[(2-methylphenyl)amino]-, has been extensively studied to understand its molecular interactions. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, suggesting its potential as a lead compound for drug discovery. The amine group interacts with polar residues in proteins, while the methylphenyl ring provides hydrophobic interactions. These insights have guided medicinal chemists in designing analogs with improved binding affinities and selectivity.
The pharmacological profile of Ethanol, 2-[(2-methylphenyl)amino]-, has been explored in several preclinical studies. Initial findings indicate that it may exhibit properties relevant to central nervous system (CNS) modulation. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological conditions such as depression and anxiety disorders. However, further research is needed to fully elucidate its mechanism of action and potential side effects.
In addition to its pharmaceutical applications, Ethanol, 2-[(2-methylphenyl)amino]- has shown promise in material science. Its unique structural features make it suitable for developing functional materials with specific properties. For example, it can be incorporated into polymers to enhance thermal stability or used as a ligand in catalytic systems. The versatility of this compound underscores its importance beyond traditional drug development.
The regulatory landscape surrounding Ethanol, 2-[(2-methylphenyl)amino]-, is another critical aspect that influences its commercialization. Compliance with international standards ensures safety and efficacy before it can be used in therapeutic products. Regulatory bodies such as the FDA and EMA require rigorous testing to evaluate the compound’s safety profile and therapeutic potential. This stringent oversight ensures that only well-characterized compounds reach the market.
Future research directions for Ethanol, 2-[(2-methylphenyl)amino]- include exploring its role in combination therapies and developing novel delivery systems. Combination therapies involve using multiple drugs together to achieve synergistic effects, which can improve treatment outcomes. Nanotechnology-based delivery systems offer another avenue for enhancing drug efficacy by improving bioavailability and targeting specificity.
In conclusion, Ethanol, 2-[(2-methylphenyl)amino]- (CAS No. 136-80-1), is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and functional groups make it a valuable building block for synthesizing complex molecules with therapeutic applications. As research continues to uncover new possibilities for this compound,its importance is likely to grow further,driving innovation across multiple scientific disciplines.
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